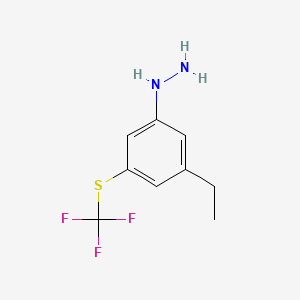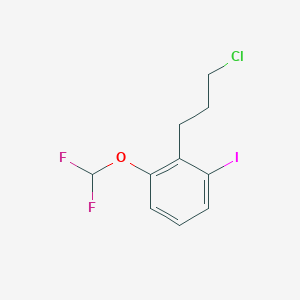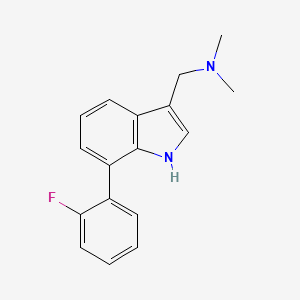
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the indole nitrogen using a methylating agent like dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Researchers study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine: Although not yet approved for clinical use, it serves as a reference compound in pharmacological studies to explore its potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
作用機序
The mechanism of action of (7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to G-protein coupled receptors or ion channels, altering their function and leading to downstream effects on cellular signaling and metabolism.
類似化合物との比較
(7-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Flubrotizolam: A synthetic benzodiazepine derivative with sedative and anxiolytic effects.
The uniqueness of This compound lies in its specific structural features, such as the presence of the 2-fluorophenyl group and the N,N-dimethylated indole nitrogen, which confer distinct chemical and biological properties.
特性
分子式 |
C17H17FN2 |
|---|---|
分子量 |
268.33 g/mol |
IUPAC名 |
1-[7-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-17-13(12)7-5-8-15(17)14-6-3-4-9-16(14)18/h3-10,19H,11H2,1-2H3 |
InChIキー |
FVLOJPJYUSWIOK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CNC2=C1C=CC=C2C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


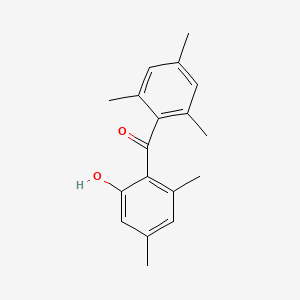
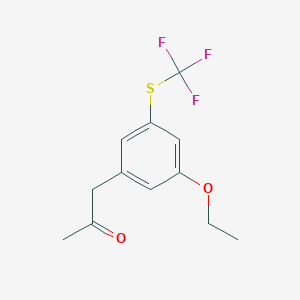
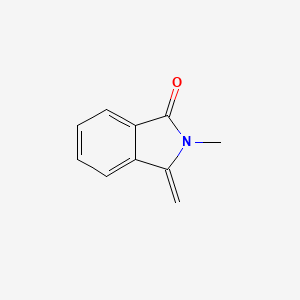
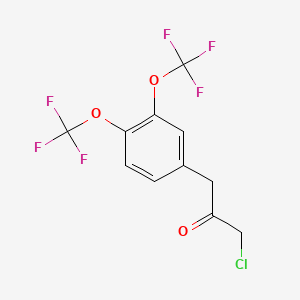
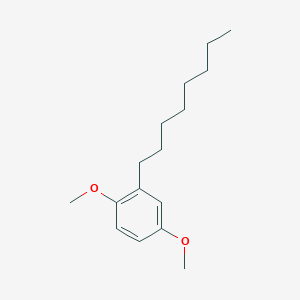
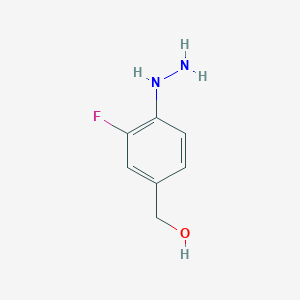
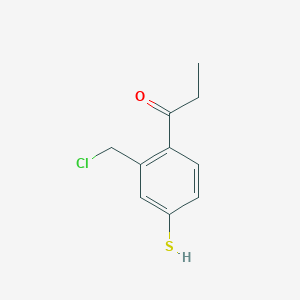
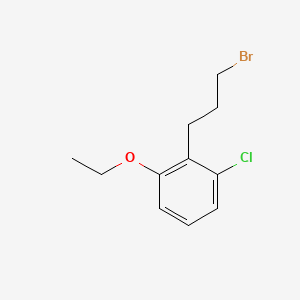
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
